molecular formula C12H19NO4 B085185 2,5-Dioxopyrrolidin-1-YL octanoate CAS No. 14464-30-3

2,5-Dioxopyrrolidin-1-YL octanoate

Cat. No. B085185
CAS RN: 14464-30-3
M. Wt: 241.28 g/mol
InChI Key: PEJVSXYBFAVPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • 2,5-Dioxopyrrolidin-1-YL octanoate is a chemical compound studied in various contexts, including synthesis and incorporation into other compounds for diverse applications.

Synthesis Analysis

  • The synthesis process of compounds similar to 2,5-Dioxopyrrolidin-1-YL octanoate often involves complex chemical reactions and precise conditions. For example, Kvaernø and Wengel (2001) describe the synthesis of a novel bicyclic nucleoside analogue, highlighting the intricate steps involved in such processes (Kvaernø & Wengel, 2001).

Molecular Structure Analysis

  • Detailed molecular structure analyses are crucial for understanding the properties of compounds like 2,5-Dioxopyrrolidin-1-YL octanoate. Studies like that of Kuhn, Al-Sheikh, and Steimann (2003) provide insights into the molecular structures of related compounds (Kuhn et al., 2003).

Chemical Reactions and Properties

  • Chemical reactions and properties of 2,5-Dioxopyrrolidin-1-YL octanoate-related compounds are diverse and complex. The work of Valente et al. (2009) on the synthesis and chemistry of 2,3-dioxabicyclo[2.2.2]octane-5,6-diols provides an example of the type of chemical reactions these compounds undergo (Valente et al., 2009).

Physical Properties Analysis

  • Understanding the physical properties of such compounds is essential for their application in various fields. The synthesis and structural studies by Yao et al. (2013) on uracil derivatives provide insight into the physical characteristics of similar compounds (Yao et al., 2013).

Scientific Research Applications

Preparation of Eliglustat

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : “2,5-Dioxopyrrolidin-1-YL octanoate” is used in the preparation of eliglustat, a drug used for the long-term treatment of Gaucher’s disease .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcome of this application is the production of eliglustat, which has been approved for medical use .

Synthesis of New Anticonvulsants

  • Scientific Field : Medicinal Chemistry
  • Application Summary : “2,5-Dioxopyrrolidin-1-YL octanoate” has been used in the synthesis of new anticonvulsants .
  • Methods of Application : Amines A1 and A2 were obtained via reduction of commercially available nitriles using the solid LiAlH4 as a reductive agent .

Safety And Hazards

The safety data sheet for “2,5-Dioxopyrrolidin-1-YL octanoate” indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-2-3-4-5-6-7-12(16)17-13-10(14)8-9-11(13)15/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJVSXYBFAVPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-YL octanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxopyrrolidin-1-YL octanoate
Reactant of Route 2
Reactant of Route 2
2,5-Dioxopyrrolidin-1-YL octanoate
Reactant of Route 3
Reactant of Route 3
2,5-Dioxopyrrolidin-1-YL octanoate
Reactant of Route 4
Reactant of Route 4
2,5-Dioxopyrrolidin-1-YL octanoate
Reactant of Route 5
Reactant of Route 5
2,5-Dioxopyrrolidin-1-YL octanoate
Reactant of Route 6
Reactant of Route 6
2,5-Dioxopyrrolidin-1-YL octanoate

Citations

For This Compound
8
Citations
G Sun, W Jian, Z Luo, T Sun, C Li… - … Process Research & …, 2019 - ACS Publications
An efficient and scalable synthesis of eliglustat (1) is herein reported. This novel route features a three-step telescoped process to afford the α-dibenzylamino β-ketoester 6 in 85% …
Number of citations: 16 pubs.acs.org
A Schulze, A Giannis - Advanced Synthesis & Catalysis, 2004 - Wiley Online Library
Recently, the use of the hypervalent iodine reagent 1‐hydroxy‐1,2‐benziodoxol‐3(1H)‐one 1‐oxide (IBX) for the oxidation of primary alcohols and aldehydes to carboxylic acids was …
Number of citations: 55 onlinelibrary.wiley.com
G Godeau, T Darmanin, F Guittard - Progress in Organic Coatings, 2016 - Elsevier
Staudinger–Vilarrasa reaction is an efficient pathway to make amide bound starting with azide and carboxylic acid. That fast reaction is a key tool for synthesis of a wide range of …
Number of citations: 6 www.sciencedirect.com
DR Calabrese, B Wenning, JA Finlay… - Polymers for …, 2015 - Wiley Online Library
Amphiphilic surfaces, having both hydrophobic and hydrophilic properties, have been considered for marine antifouling and fouling release applications, as they may provide an …
Number of citations: 34 onlinelibrary.wiley.com
AJ Gross, MP Robin, Y Nedellec, RK O'reilly, D Shan… - Carbon, 2016 - Elsevier
Enzymatic biofuel cells offer the exciting prospect of clean energy production for implantable devices, but such devices are still exotic and require improvements in electrode design and …
Number of citations: 30 www.sciencedirect.com
IN Lee - 2019 - search.proquest.com
It is well established that cells sense and respond to stimuli at the sub-micron and nanometre scale, a factor that must be considered in future biomaterial design. The understanding of …
Number of citations: 5 search.proquest.com
X Liu, X Li, H Yang, X Shi, F Yang, X Jiao… - Synthetic …, 2018 - Taylor & Francis
Eliglustat, a ceramide glucosyltransferase inhibitor, was synthesized in six steps with 28.4% overall yield. The key features include the use of a diastereoselective aldol reaction to …
Number of citations: 7 www.tandfonline.com
KE Grier - 2022 - orbit.dtu.dk
The work presented in this thesis, is the result of my PhD studies conducted at the Department of Chemistry at the Technical University of Denmark, under the supervision of Associate …
Number of citations: 3 orbit.dtu.dk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.